N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide
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Overview
Description
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its complex structure, which includes a hydroxy group, an isopropylamino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide: Another compound with similar structural features.
Uniqueness
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34185-02-9 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
IGUMCQGTANJTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |
Origin of Product |
United States |
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